molecular formula C10H18Cl2O B14310581 Decanal, 2,2-dichloro- CAS No. 119450-43-0

Decanal, 2,2-dichloro-

Cat. No.: B14310581
CAS No.: 119450-43-0
M. Wt: 225.15 g/mol
InChI Key: DINIFJDCVUFIBW-UHFFFAOYSA-N
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Description

Decanal, 2,2-dichloro- is an organic compound that belongs to the aldehyde family It is characterized by the presence of a decanal backbone with two chlorine atoms attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanal, 2,2-dichloro- typically involves the chlorination of decanal. This can be achieved through the reaction of decanal with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of Decanal, 2,2-dichloro- can be scaled up by using continuous flow reactors. This allows for the efficient and controlled chlorination of decanal, ensuring high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chlorination.

Chemical Reactions Analysis

Types of Reactions

Decanal, 2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,2-dichlorodecanoic acid.

    Reduction: Formation of 2,2-dichlorodecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decanal, 2,2-dichloro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Decanal, 2,2-dichloro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Decanal: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    2,2-Dichloropropanal: A smaller aldehyde with similar chlorination but different chain length.

    2,2-Dichlorobutanal: Another aldehyde with a shorter carbon chain and similar chlorination.

Uniqueness

Decanal, 2,2-dichloro- is unique due to its specific structure, which combines the properties of a long-chain aldehyde with the reactivity of chlorine atoms. This makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

119450-43-0

Molecular Formula

C10H18Cl2O

Molecular Weight

225.15 g/mol

IUPAC Name

2,2-dichlorodecanal

InChI

InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3

InChI Key

DINIFJDCVUFIBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=O)(Cl)Cl

Origin of Product

United States

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